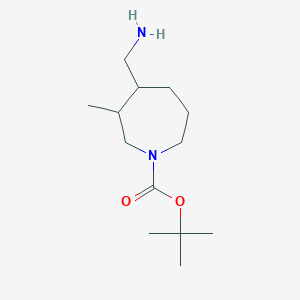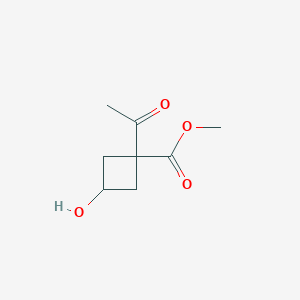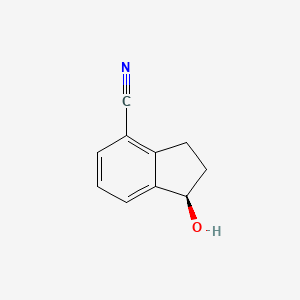![molecular formula C18H24N4O2S B2685954 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide CAS No. 1100095-01-9](/img/structure/B2685954.png)
2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide is a complex organic compound with the molecular formula C18H24N4O2S and a molecular weight of 360.48. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, a cyclopropyl group, and a methylsulfanyl group. It also contains a formamido group and a diethylacetamide moiety.
Chemical Reactions Analysis
The specific chemical reactions that 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide undergoes are not well-documented. based on its structure, it can be inferred that the compound may undergo various types of reactions, including:
Oxidation: The methylsulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group could be reduced to an amine.
Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions for these reactions would include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The scientific research applications of 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide are not explicitly detailed in the available literature. compounds with similar structures are often studied for their potential biological activities, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As potential inhibitors or activators of biological pathways.
Medicine: As candidates for drug development, particularly for their potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry: As specialty chemicals in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide include other pyridine derivatives with various substituents These compounds may share some structural features but differ in their specific substituents and functional groups, leading to differences in their chemical and biological properties
Properties
IUPAC Name |
3-cyano-6-cyclopropyl-N-[2-(diethylamino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-5-22(6-2)16(23)11-21(3)18(24)13-9-15(12-7-8-12)20-17(25-4)14(13)10-19/h9,12H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBMNHBOZDRLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2685874.png)
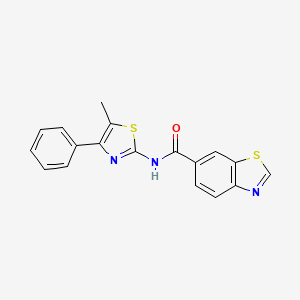
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2685876.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2685878.png)
![ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2685879.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2685880.png)
![3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B2685882.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)
![4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2685884.png)
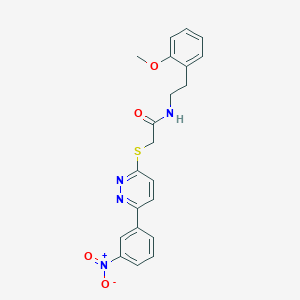
![6-(2,5-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2685889.png)
